2-Piperidinoquinoxaline

Description

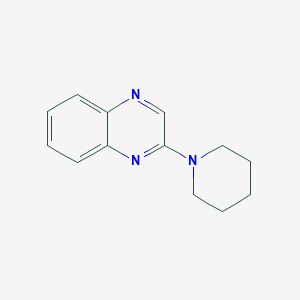

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTSYWFVBMPVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidinoquinoxaline and Its Structural Analogues

Strategic Approaches to Quinoxaline (B1680401) Nucleus Construction

The synthesis of the quinoxaline scaffold, the central structure of 2-piperidinoquinoxaline, can be achieved through several key methods. These include traditional condensation reactions and more modern metal-catalyzed couplings.

Condensation Reactions with o-Diaminobenzenes and Dicarbonyl Compounds

A classic and widely utilized method for constructing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubsapub.orgnih.gov This foundational approach was first reported by Körner and Hinsberg in 1884. encyclopedia.pub The reaction is versatile, allowing for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl compound. encyclopedia.pub

The general procedure often involves reacting the o-phenylenediamine with a dicarbonyl compound, such as glyoxal (B1671930) or an α-ketoester, under various conditions. sapub.orgchim.it While traditional methods sometimes require high temperatures and strong acid catalysts, recent advancements have focused on developing greener and more efficient protocols. encyclopedia.pubnih.gov These include the use of milder catalysts, such as ammonium (B1175870) bifluoride or iodine, and alternative energy sources like microwave irradiation. sapub.orgnih.gov Some procedures have even been developed to proceed at room temperature in aqueous media, offering high yields and simplified purification. nih.govchim.it

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine, 1,2-dicarbonyl compound | Glycerol, water, 90°C, 4-6 min | Quinoxaline derivative | 85-91 | encyclopedia.pub |

| o-phenylenediamine, hydroxyl ketone | I₂, DMSO, room temp, 12 h | Quinoxaline derivative | 80-90 | encyclopedia.pub |

| o-phenylenediamine, 1,2-dicarbonyl compound | Ammonium bifluoride, aq. ethanol | Quinoxaline derivative | 90-98 | nih.gov |

| o-phenylenediamine, 1,2-dicarbonyl compound | Alumina-supported molybdophosphovanadates, toluene, room temp | Quinoxaline derivative | High | nih.gov |

Metal-Catalyzed Coupling Reactions in Quinoxaline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of the quinoxaline nucleus. oregonstate.edursc.org These methods offer alternative pathways to the traditional condensation reactions and can provide access to a diverse range of substituted quinoxalines. nih.gov Catalysts based on metals like palladium, copper, iron, and manganese have been successfully employed. nih.govacs.org

These catalytic systems can facilitate various types of bond formations, including C-C, C-N, C-O, and C-S bonds, leading to a wide array of functionalized quinoxaline frameworks. nih.gov For instance, metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, have been utilized with chloroquinoxalines as substrates to introduce a variety of substituents. nih.gov Furthermore, some metal-catalyzed methods enable the direct synthesis of N-heterocycles through acceptorless dehydrogenative coupling, presenting an atom-economical and sustainable route. acs.org

| Catalyst System | Reaction Type | Substrates | Significance | Reference |

| Palladium, Copper, Iron | Cross-coupling (Suzuki, Sonogashira, Heck) | Chloroquinoxalines | Construction of various C-X bonds | nih.gov |

| Manganese(I) | Acceptorless dehydrogenative coupling | 1,2-diaminobenzenes, 1,2-diols | Atom-economical and sustainable synthesis | acs.org |

| Copper | N-H carbene insertion | α-keto diazocarbenes, 2,3-diaminonaphthalene | In situ synthesis of fluorescent benzoquinoxalines | researchgate.net |

Direct Functionalization Pathways for this compound

The direct introduction of the piperidine (B6355638) moiety onto a pre-formed quinoxaline ring is a key strategy for the synthesis of this compound. This is most commonly achieved through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution with Piperidine

The synthesis of this compound is often accomplished via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This typically involves the reaction of a 2-haloquinoxaline, most commonly 2-chloroquinoxaline (B48734), with piperidine. researchgate.net The electron-withdrawing nature of the quinoxaline ring system activates the 2-position towards nucleophilic attack, facilitating the displacement of the halide by the piperidine nucleophile.

This reaction is a bimolecular process where the rate is dependent on the concentration of both the 2-haloquinoxaline and piperidine. nih.gov The reaction proceeds through an addition-elimination mechanism. researchgate.net The efficiency of the reaction can be influenced by factors such as the nature of the leaving group and the reaction conditions.

Mechanistic Investigations of Nucleophilic Substitution Reactions

The mechanism of nucleophilic aromatic substitution on the quinoxaline ring has been a subject of study. The reaction of 2-chloroquinoxaline with nucleophiles generally proceeds via a two-step addition-elimination (SNAr) mechanism. researchgate.netiisc.ac.in In this process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate known as a Meisenheimer complex. nih.gov This step is typically the rate-determining step. nih.gov Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

In some cases, particularly with certain nucleophiles and reaction conditions, an alternative radical nucleophilic substitution (SRN1) mechanism has been observed for 2-chloroquinoxaline. acs.orgacs.org This mechanism involves an electron transfer process to initiate a radical chain reaction. However, for the reaction with piperidine, the SNAr pathway is the generally accepted mechanism. researchgate.netnih.gov The reactivity of the quinoxaline system is enhanced by the electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring, which stabilize the negatively charged Meisenheimer intermediate. nih.gov

Synthesis of this compound Derivatives and Related Quinoxalinones

The core structure of this compound can be further modified to create a variety of derivatives, including related quinoxalinones. For example, 3-piperidinoquinoxaline-2(1H)-thione has been synthesized from quinoxaline-2,3-dione. acs.orgacs.org The synthesis involved chlorination of the dione (B5365651) followed by reaction with piperidine and subsequent thionation. acs.org

The synthesis of quinoxalinone derivatives can be achieved through several routes. One common method is the condensation of o-phenylenediamines with α-ketoacids. sapub.org Another approach involves the reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles, which can lead to the formation of substituted quinoxalinones. acs.org The versatility of the quinoxaline scaffold allows for the introduction of a wide range of functional groups, leading to a diverse library of compounds.

Formation of 2,3-Disubstituted Quinoxalines

The preparation of 2,3-disubstituted quinoxalines is a fundamental process in quinoxaline chemistry. Two prevalent methods dominate this area: the cyclocondensation of an o-phenylenediamine with an α-dicarbonyl compound and the nucleophilic substitution of 2,3-dichloroquinoxaline (2,3-DCQ). nih.gov

The classical approach involves the cyclocondensation of 1,2-diaminoarenes with α-dicarbonyl compounds. niscpr.res.in This reaction is one of the most straightforward methods for accessing the quinoxaline ring system. thieme-connect.com For example, the reaction of o-phenylenediamine with benzil (B1666583) in the presence of a catalyst yields 2,3-diphenylquinoxaline. thieme-connect.com While effective, this method can require harsh conditions like strong acid catalysts and high temperatures, and its scope can be limited to the synthesis of dialkyl or diaryl quinoxalines. nih.gov To overcome these limitations, various catalysts have been developed to facilitate the reaction under milder conditions. thieme-connect.comchim.it A novel procedure utilizing bismuth(III) triflate in water has been shown to be highly effective, producing excellent yields under mild conditions. thieme-connect.com

A more versatile method for creating diverse 2,3-disubstituted quinoxalines involves nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (2,3-DCQ). nih.govudayton.edu This substrate is readily prepared from the chlorination of quinoxaline-2,3-dione. soton.ac.uk The two chlorine atoms on 2,3-DCQ can be sequentially or simultaneously substituted by a wide range of nucleophiles, including amines, thiols, and alcohols, providing access to both symmetrical and asymmetrical derivatives. nih.gov The reaction of 2,3-DCQ with piperidine, for instance, would be a direct route to 2,3-dipiperidinoquinoxaline, a structural analogue of the target compound. researchgate.net

| Catalyst | Reactants | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| Bismuth(III) triflate (10 mol%) | o-phenylenediamine, Benzil | H₂O, Stirred | 97% | thieme-connect.com |

| HClO₄·SiO₂ | o-phenylenediamine, α-bromoketones | Not specified | Excellent | chim.it |

| Ammonium bifluoride (ABF) | o-phenylenediamines, diketone/α-ketoaldehydes | MeOH/H₂O | Up to quantitative | chim.it |

| None (Catalyst-free) | o-phenylenediamine, α-ketoaldoximes | Ethanol, Reflux | Good to high | niscpr.res.in |

Preparation of Quinoxalin-2(1H)-thione Derivatives

Quinoxalin-2(1H)-thiones are important heterocyclic thioamides that serve as versatile intermediates. acs.org These compounds exist in a tautomeric equilibrium between the thione and thiol forms, allowing for chemoselective alkylation at either the sulfur or nitrogen atom. acs.orgnih.gov

A common method for their synthesis is the thionation of the corresponding quinoxalin-2(1H)-one. This can be achieved in a two-step process: chlorination of the quinoxalin-2(1H)-one, followed by reaction with a thionating agent. researchgate.net For instance, 3-phenylquinoxalin-2(1H)-one can be converted to 2-chloro-3-phenylquinoxaline, which is then heated with a thionation reagent to afford 3-phenylquinoxaline-2(1H)-thione in excellent yield. acs.orgresearchgate.net

A novel and efficient protocol involves using N-cyclohexyl dithiocarbamate (B8719985) cyclohexyl ammonium salt as the thionating reagent. soton.ac.uk This method avoids the use of foul-smelling and harsh reagents like phosphorus pentasulfide. soton.ac.ukmdpi.com A one-pot procedure has been developed starting from quinoxaline-2,3-dione, which is first chlorinated to 2,3-dichloroquinoxaline. One of the chlorine atoms is then substituted with an amine or alcohol, and the resulting 2-substituted-3-chloroquinoxaline is treated with the N-cyclohexyl dithiocarbamate salt to yield the final 3-substituted-quinoxalin-2(1H)-thione. soton.ac.uk This catalyst-free protocol is noted for its high yields and operational simplicity. soton.ac.uk

| Starting Material | Reagent(s) | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-phenylquinoxaline | N-cyclohexyldithiocarbamatecyclohexylammonium salt | Thionation | 69% | acs.orgnih.gov |

| 2-Alkanamino-3-chloroquinoxalines | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Thionation | 76-93% (overall) | soton.ac.uk |

| Quinoxaline-2,3(1H,4H)-dione | Phosphorous pentasulfide or Thiourea | Thionation | Good | mdpi.com |

| 2-chloro-3-methyl quinoxaline | Thiourea | Thionation followed by hydrolysis | Not specified | udayton.edu |

Innovative Synthetic Transformations in Quinoxaline Chemistry

Beyond classical methods, modern organic synthesis has introduced innovative transformations for constructing and modifying the quinoxaline scaffold, including advanced cyclization, annulation, and rearrangement reactions.

Cyclization and Annulation Protocols

Recent advancements have focused on developing more efficient and environmentally friendly methods for quinoxaline synthesis. An electrochemical-oxidation-induced intramolecular annulation represents a green chemistry approach. rsc.orgnih.gov This method uses N-aryl enamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to construct two C-N bonds in a tandem azidation and cyclic amination process, avoiding the need for transition metal catalysts and chemical oxidants. rsc.orgnih.gov

Annulation reactions, which build additional rings onto the quinoxaline framework, lead to more complex fused heterocyclic systems. A metal-free strategy catalyzed by trifluoroacetic anhydride (B1165640) (TFAA) has been developed for the synthesis of spiro pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles and benzoquinones or ketones. nih.gov This reaction proceeds via nucleophilic addition and cyclization, offering good functional group tolerance. nih.gov

Furthermore, transition-metal catalysis provides powerful tools for novel cyclizations. An iridium-catalyzed [4+2] annulation reaction between o-phenylenediamines and α-carbonyl sulfoxonium ylides has been reported to produce quinoxaline derivatives in moderate to excellent yields under mild conditions. researchgate.net

| Method | Starting Materials | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrochemical Intramolecular Annulation | N-Aryl enamines, TMSN₃ | Undivided electrolytic cell | Substituted Quinoxalines | rsc.orgnih.gov |

| TFAA-Catalyzed Annulation | 1-(2-Aminophenyl)pyrroles, Benzoquinones/Ketones | TFAA | Spiro Pyrrolo[1,2-a]quinoxalines | nih.gov |

| Iridium-Catalyzed [4+2] Annulation | o-phenylenediamines, α-carbonyl sulfoxonium ylides | (Cp*IrCl₂)₂, AgSbF₆ | Substituted Quinoxalines | researchgate.net |

| Ugi-Smiles Sequence & Ullmann Coupling | Four-component Ugi reaction | Microwave heating | Substituted Quinoxalines | organic-chemistry.org |

Rearrangement Reactions

Rearrangement reactions provide pathways to transform the quinoxaline ring into other valuable heterocyclic structures, most notably benzimidazoles. The quinoxaline-benzimidazole rearrangement is a significant transformation in this class. researchgate.netrsc.org For example, the reaction of quinoxaline-based podands with benzene-1,2-diamine can lead to the formation of 2-(3-phenylquinoxalin-2-yl)benzimidazole-based podands through this rearrangement. researchgate.net Similarly, the reaction of 3-benzoylquinoxalin-2(1H)-ones with enamines (generated in situ) proceeds through a novel rearrangement involving cleavage of the C2-C3 and C3=N4 bonds to yield substituted 1-(pyrrolyl)benzimidazolone derivatives. acs.org

Other types of rearrangements have also been observed. A Smiles rearrangement can occur as part of a multi-component reaction sequence to generate quinoxaline scaffolds. organic-chemistry.org Additionally, quinoxaline 1,4-dioxides are known to undergo various rearrangements under basic conditions or upon treatment with nucleophiles, which can sometimes be a limiting factor in their functionalization but also offers unique synthetic opportunities. nih.gov

| Rearrangement Type | Quinoxaline Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Quinoxaline-Benzimidazole Rearrangement | Quinoxaline-based podands | Benzene-1,2-diamine | Benzimidazole-based podands | researchgate.net |

| Quinoxalinone Rearrangement | 3-Benzoylquinoxalin-2(1H)-ones | Enamines (from ketones + ammonium acetate) | 1-(Pyrrolyl)benzimidazolones | acs.org |

| Smiles Rearrangement | Ugi-Smiles intermediate | Intramolecular Ullmann-type coupling | Quinoxaline scaffold | organic-chemistry.org |

| N-Oxide Rearrangement | 3-Hydroxy-2-R-quinoxaline-1-oxides | Acetic anhydride, Heat | Benzimidazolone derivatives | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Piperidinoquinoxaline Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-piperidinoquinoxaline and its derivatives, both one-dimensional and two-dimensional NMR methods are employed for unambiguous assignment of proton and carbon signals.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

For a closely related analog, 3-piperidinoquinoxaline-2(1H)-thione, detailed ¹H and ¹³C NMR data have been reported, providing a valuable reference for the spectral features of the this compound scaffold. acs.org In the ¹H NMR spectrum, the protons of the piperidine (B6355638) ring typically appear in the aliphatic region (δ 1.6–3.9 ppm), while the aromatic protons of the quinoxaline (B1680401) ring are observed further downfield (δ 7.2–7.6 ppm). acs.org The broad singlet for the NH proton appears at a significantly downfield chemical shift, around δ 14.10 ppm. acs.org

The ¹³C NMR spectrum shows signals for the aliphatic carbons of the piperidine ring in the range of δ 24–49 ppm. The aromatic carbons of the quinoxaline moiety resonate between δ 115–136 ppm, with the carbons directly attached to nitrogen atoms or the thione group appearing at more downfield shifts. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-Piperidinoquinoxaline-2(1H)-thione in DMSO. acs.org

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine CH₂ (3 positions) | 1.62–1.86 (m, 6H) | 24.3, 25.7 (2C) |

| Piperidine NCH₂ (2 positions) | 3.52–3.96 (m, 4H) | 48.2 (2C) |

| Quinoxaline Ar-H | 7.29–7.34 (m, 2H), 7.46–7.55 (m, 2H) | 115.9, 126.0, 126.4, 127.7 |

| Quinoxaline Ar-C (quaternary) | - | 128.9, 135.2 |

| Quinoxaline C=N | - | 156.4 |

| Quinoxaline C=S | - | 169.9 |

| Quinoxaline NH | 14.10 (bs, 1H) | - |

Two-Dimensional NMR (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. emerypharma.com For this compound, COSY spectra would show correlations between adjacent protons within the piperidine ring and between neighboring protons on the quinoxaline aromatic ring. This helps to establish the connectivity of the proton spin systems in different parts of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is a highly sensitive method for assigning carbon signals based on the assignments of their directly bonded protons. columbia.edu In an HSQC spectrum of this compound, each CH, CH₂, and CH₃ group would produce a cross-peak, linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). emerypharma.com This technique is particularly powerful for identifying connections between different structural fragments and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com For instance, HMBC would reveal correlations from the N-CH₂ protons of the piperidine ring to the C2 carbon of the quinoxaline ring, confirming the point of attachment. Correlations from the aromatic protons to the quaternary carbons of the quinoxaline core would also be observed, allowing for their unambiguous assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. arxiv.orgelsevier.com These methods are complementary and are used to identify characteristic vibrational modes.

The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands. For example, the IR spectra of some quinoxaline derivatives have revealed absorption bands in the range of 3173–3111 cm⁻¹ which are assignable to N-H stretching vibrations. nih.gov Other expected vibrations include:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching : From the piperidine ring, appearing just below 3000 cm⁻¹.

C=N and C=C stretching : Vibrations from the quinoxaline ring are expected in the 1600–1450 cm⁻¹ region.

C-N stretching : These vibrations would appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹.

Raman spectroscopy provides information on the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. arxiv.org For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the aromatic quinoxaline core and the C-C bonds of the piperidine ring. scialert.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=N / C=C Stretch (Aromatic) | 1600 - 1450 | IR, Raman |

| CH₂ Bend | ~1465 | IR |

| C-N Stretch | 1350 - 1000 | IR |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems like quinoxaline. The UV-Vis spectra of quinoxaline derivatives generally display multiple absorption bands. researchgate.net For instance, the absorption spectrum of quinoxaline itself shows bands corresponding to these transitions. nist.gov

The introduction of a piperidino group, an electron-donating substituent, at the 2-position of the quinoxaline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. This is due to the extension of the conjugated system through the interaction of the nitrogen lone pair of the piperidine with the quinoxaline π-system. Studies on various 2,3-disubstituted quinoxaline derivatives have shown that the nature of the substituent significantly influences the absorption features. researchgate.net

Table 3: General UV-Vis Absorption Data for Quinoxaline Derivatives.

| Compound Type | Typical λₘₐₓ (nm) | Electronic Transition |

|---|---|---|

| Unsubstituted Quinoxaline | ~233, ~315 | π→π, n→π |

| Substituted Quinoxaline Derivatives | 350 - 500+ | π→π* (often red-shifted) researchgate.net |

Fluorescence Studies of this compound and its Derivatives

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoxaline derivatives are known to be fluorescent. The formation of a quinoxaline derivative from a peptide results in a marked increase in fluorescence, with a typical emission maximum around 363 nm when excited at 303 nm. nih.govnih.gov The fluorescence properties are often sensitive to the molecular environment, including solvent polarity and the presence of other substances. nih.gov

For amino-substituted quinoxalines, the fluorescence can be influenced by pH. For example, a water-soluble aminoquinoxaline derivative used as a pH sensor exhibits emission bands that shift in response to changes in acidity. mdpi.com The attachment of amino groups to the quinoxaline ring can lead to bright emission, with quantum yields being sensitive to the substitution pattern. mdpi.com A 6-chloro-2,3-di(pyridine-2-yl) quinoxaline derivative was reported to be a pink fluorophore with emission maxima at 607 and 653 nm in DMF. researchgate.net Therefore, this compound is expected to be fluorescent, with its specific emission characteristics depending on the exact substitution pattern and the solvent used for the measurement.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound derivatives. It provides crucial information regarding the molecular weight of the compound and offers insights into its structural framework through the analysis of fragmentation patterns.

In electron impact (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is first ionized to produce a molecular ion (M⁺˙ or [M+H]⁺), the peak of which in the mass spectrum confirms the molecular weight of the derivative. For this compound, the accurate mass of this molecular ion is a primary confirmation of its elemental composition.

The fragmentation of this compound derivatives is governed by the inherent stability of the quinoxaline core and the fragmentation tendencies of the piperidine substituent. The fragmentation pathways are predictable, primarily involving cleavages at the piperidine ring and the bond connecting it to the quinoxaline nucleus.

Key fragmentation processes include:

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org In the piperidine ring of this compound, this involves the loss of alkyl radicals from the ring, leading to the formation of stable, nitrogen-containing fragment ions.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to the loss of neutral fragments such as ethene (C₂H₄) or propene (C₃H₆), resulting in characteristic fragment ions.

Cleavage of the Piperidino-Quinoxaline Bond: The bond between the piperidine nitrogen and the C2 position of the quinoxaline ring can cleave, leading to the formation of a quinoxaline-containing cation and a neutral piperidine radical, or vice versa.

Quinoxaline Ring Fragmentation: The stable quinoxaline ring itself can fragment, typically by losing molecules like HCN, which is a characteristic fragmentation pattern for many nitrogen-containing heterocyclic aromatic compounds. chempap.org

The analysis of these characteristic fragments allows for the precise structural confirmation of substituted this compound derivatives.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 213 | [C₁₃H₁₅N₃]⁺˙ (Molecular Ion) | Parent Molecule |

| 184 | [M - C₂H₅]⁺ | Alpha-cleavage in piperidine ring |

| 170 | [M - C₃H₇]⁺ | Alpha-cleavage in piperidine ring |

| 130 | [C₈H₆N₂]⁺˙ (Quinoxaline) | Cleavage of the N-C bond to quinoxaline |

| 103 | [C₇H₅N]⁺˙ | Loss of HCN from quinoxaline fragment |

X-ray Diffraction Analysis of Quinoxaline Structures

The crystal structure of a complex piperidine-substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivative, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, has been successfully determined, providing valuable insight into the structural characteristics of this class of compounds. mdpi.com

The analysis revealed that this compound crystallizes in a triclinic system with the space group P-1. mdpi.com The asymmetric unit contains two molecules of the derivative. The detailed crystallographic data provides a foundational understanding of the steric and electronic effects of the bulky piperidine-containing substituent on the planar quinoxaline core. The piperazine (B1678402) ring, a related six-membered heterocycle, has been observed to cause significant twisting relative to the aromatic ring system it is attached to, and similar conformational effects can be anticipated for the piperidino group. nih.gov

The precise bond lengths and angles within the quinoxaline and piperidine rings confirm their expected geometries. This type of detailed structural information is critical for understanding structure-activity relationships and for the rational design of new derivatives.

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₆H₃₁N₅O |

| Formula Weight | 549.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8563 (8) |

| b (Å) | 9.2517 (10) |

| c (Å) | 21.803 (2) |

| α (°) | 95.923 (3) |

| β (°) | 98.136 (2) |

| γ (°) | 96.538 (3) |

| Volume (ų) | 1547.1 (3) |

| Z | 2 |

| Calculated Density (Mg·m⁻³) | 1.180 |

Computational and Theoretical Investigations of 2 Piperidinoquinoxaline

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict geometries, reaction energies, and electronic properties. researchgate.net For complex systems like quinoxaline (B1680401) derivatives, DFT calculations are often performed using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict spectroscopic properties, such as UV-Vis absorption spectra. researchgate.netnih.govscispace.com This method is crucial for understanding how molecules like 2-Piperidinoquinoxaline interact with light, which is essential for applications in materials science and photochemistry. researchgate.net

Electronic Structure and Reactivity Predictions

DFT is instrumental in elucidating the electronic structure of this compound by calculating the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller energy gap generally implies higher reactivity and susceptibility to electronic excitation. For quinoxaline derivatives, these calculations help predict sites of electrophilic and nucleophilic attack and provide insights into intramolecular charge transfer phenomena. scispace.com Global reactivity descriptors, derived from HOMO and LUMO energies, further quantify the molecule's electronic properties.

Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical values calculated at the B3LYP/6-311G(d,p) level of theory to illustrate typical outputs of DFT calculations.

| Parameter | Formula | Illustrative Value | Description |

| HOMO Energy | EHOMO | -6.20 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.85 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.35 eV | Indicates chemical reactivity and stability. |

| Ionization Potential | IP ≈ -EHOMO | 6.20 eV | The energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | 1.85 eV | The energy released when an electron is added. |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 4.03 eV | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.18 eV | Measures resistance to change in electron distribution. |

| Chemical Softness | S = 1/(2η) | 0.23 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω = χ²/(2η) | 3.72 eV | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Reaction Mechanism Modeling and Energetics

DFT is a cornerstone for modeling chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and transition states. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways.

The calculations provide critical energetic data, such as activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies (the net energy change). This information allows for the determination of reaction kinetics and thermodynamics, predicting whether a reaction is favorable and how fast it will proceed. For instance, DFT could be used to model the condensation reaction that forms the quinoxaline ring or electrophilic substitution on the aromatic system, providing a detailed, step-by-step understanding of the electronic changes throughout the process.

Spectroscopic Property Simulations

Computational spectroscopy is a powerful tool for validating experimental findings and interpreting complex spectra. TD-DFT is commonly used to simulate the UV-Vis absorption spectra of quinoxaline derivatives. nih.govscispace.com The method calculates the energies of electronic transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths, which correlate to the position and intensity of absorption bands. scispace.com

Furthermore, DFT can predict vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. scispace.com By comparing the calculated vibrational modes with experimental data, the structure of the synthesized compound can be confirmed. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the assignment of experimental NMR signals. scispace.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed view of their conformational flexibility. researchgate.net For this compound, MD simulations are particularly useful for exploring the conformational landscape of the piperidine (B6355638) ring, which typically exists in chair, boat, and twist-boat conformations. rsc.org

An MD simulation tracks the positions and velocities of atoms in a system by solving Newton's equations of motion. By simulating the molecule in a solvent box (e.g., water) at a specific temperature and pressure, a realistic trajectory of its motion can be generated. Analysis of this trajectory can reveal:

Stable Conformers: Identifying the most populated and lowest-energy conformations.

Conformational Transitions: Observing transitions between different ring puckering states (e.g., chair-to-boat interconversion) and the rotation around the C-N bond connecting the two ring systems.

Structural Stability: Assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD indicates that the molecule has reached an equilibrium state. nih.gov

Solvent Interactions: Analyzing how interactions with solvent molecules, such as hydrogen bonding, influence the conformational preferences.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govekb.egekb.eg This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.

For this compound, docking studies would be performed to evaluate its potential as an inhibitor or modulator of a specific protein target. The process involves:

Preparation: Obtaining or modeling the 3D structures of this compound (the ligand) and the target protein.

Docking: Placing the ligand into the active site of the protein using a scoring algorithm to find the best binding poses based on factors like shape complementarity and intermolecular interactions.

Analysis: Evaluating the results based on the docking score (an estimate of binding affinity) and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the active site. ekb.eg

Quinoxaline derivatives have been docked against various targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), demonstrating their potential as anticancer agents. nih.govekb.egekb.egrsc.org

Illustrative Molecular Docking Results for Quinoxaline Derivatives Against Kinase Targets

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative A | VEGFR-2 | 2OH4 | -17.11 | ASP1044, GLU883 |

| Derivative B | VEGFR-2 | 2OH4 | -15.63 | ASP1044 |

| Derivative C | EGFR | 1M17 | -9.5 | MET793, LYS745 |

| Derivative D | β-tubulin | 4O2B | -8.7 | LYS254, ASN258 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activity. ijrpr.comresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

Developing a QSAR model for a series of this compound analogs would involve:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build an equation that correlates the descriptors with the biological activity.

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. Statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²) are used to assess the model's quality. nih.gov

A typical 2D-QSAR model for a series of quinoxaline derivatives might identify key descriptors related to properties like hydrophobicity, molecular shape, and dipole moment as being critical for activity. nih.gov

Development of 2 Piperidinoquinoxaline Based Chemosensors and Probes

Principles of Fluorescent Chemosensor Design

The design of fluorescent chemosensors based on the 2-piperidinoquinoxaline scaffold relies on the strategic integration of a fluorophore (the quinoxaline (B1680401) core) and a receptor (the recognition site for the target analyte). The interaction between the sensor and the analyte induces a measurable change in the fluorescence signal. Several key photophysical mechanisms are exploited in the design of these sensors:

Intramolecular Charge Transfer (ICT): Many quinoxaline-based sensors are designed as "push-pull" systems. The electron-deficient quinoxaline ring acts as an electron acceptor, while an electron-donating group, such as an amino substituent, serves as the donor. mdpi.com Upon photoexcitation, an ICT state is formed. The binding of an analyte to the receptor site can modulate the energy of this ICT state, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity ("on-off" sensing).

Photoinduced Electron Transfer (PET): In PET-based sensors, a receptor unit is linked to the fluorophore. In the "off" state, the fluorescence of the quinoxaline core is quenched by an electron transfer process from the receptor. When the receptor binds to a target analyte, the electron transfer is inhibited, restoring the fluorescence in a "turn-on" response. This mechanism is particularly effective for designing sensors with a low background signal and high sensitivity.

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. Analyte binding can induce a conformational change that alters this distance, thereby modulating the FRET efficiency and providing a ratiometric fluorescent signal.

Aggregation-Induced Emission (AIE): For certain quinoxaline derivatives, fluorescence is quenched in solution but becomes highly emissive in an aggregated state. This phenomenon, known as AIE, can be harnessed for sensing applications. The interaction with an analyte can induce aggregation or disaggregation of the probe molecules, leading to a significant "turn-on" or "turn-off" fluorescent response.

The piperidine (B6355638) group in this compound can play a dual role. It can act as an electron-donating group to facilitate ICT and can also be part of the receptor site, directly participating in the binding of target analytes. The nitrogen atom of the piperidine ring can coordinate with metal ions, while its conformational flexibility can be exploited in designing sensors that respond to changes in their microenvironment.

Selective Detection of Metal Ions by Quinoxaline Probes

Quinoxaline-based fluorescent probes have been extensively developed for the selective and sensitive detection of a wide range of metal ions, which are crucial in many biological and environmental systems. mdpi.com The electron-deficient nature of the quinoxaline ring system makes it an excellent platform for creating sensors that can detect cations through various signaling mechanisms. nih.gov

Derivatives of quinoxaline have demonstrated high selectivity for various metal ions, including:

Mercury (Hg²⁺): A ferrocene-quinoxaline dyad has been developed as a chemosensor that recognizes mercury(II) cations. This recognition event leads to a color change from orange to deep green, visible to the naked eye, and is accompanied by a significant red-shift in its absorption spectrum, allowing for dual chromogenic and electrochemical detection. nih.gov

Silver (Ag⁺): Quinoxaline-based Schiff base chemosensors have been designed for the sensitive and selective detection of silver ions. researchgate.net These sensors can operate through multiple channels, including visual color change, absorption, and emission measurements, with binding confirmed through various spectroscopic methods. researchgate.net

Copper (Cu²⁺) and Cobalt (Co²⁺): The coordination abilities of molecules containing heterocyclic nitrogen atoms are often utilized to detect specific metal ions. For instance, chalcone-tethered 1,2,3-triazoles have demonstrated high selectivity and sensitivity for both Cu(II) and Co(II) ions.

Cadmium (Cd²⁺): Researchers have designed quinoline-based fluorescent probes that show excellent selectivity and sensitivity specifically for cadmium ions in mixed aqueous solutions. researchgate.net

Zinc (Zn²⁺): A chemosensor based on a 7-nitrobenz-2-oxa-1,3-diazole derivative bearing nitrogen binding sites showed a 5.5-fold enhancement of fluorescence intensity upon the addition of Zn²⁺. nih.gov

The selectivity of these probes is achieved by carefully designing the receptor site to have a specific affinity for the target metal ion. This often involves incorporating specific heteroatoms (like N, O, S) and creating a binding cavity with a size and geometry that complements the target ion. The interaction typically leads to fluorescence quenching or enhancement, allowing for quantitative detection.

| Quinoxaline Derivative Type | Target Metal Ion | Detection Limit (LOD) | Signaling Mechanism |

|---|---|---|---|

| Ferrocene-Quinoxaline Dyad | Hg²⁺ | Not Specified | Colorimetric & Redox Shift |

| Bis-Schiff Base | Ag⁺ | 0.00389 µM | Colorimetric & Fluorescence Enhancement |

| Bis-Schiff Base | Cu²⁺ | 0.0016 µM | Colorimetric & Fluorescence Enhancement |

| Squaramide Ligand | Cd²⁺ | 2.04 x 10⁻⁸ M | Fluorescence Change |

Biosensing Applications and Intracellular Probing

The utility of this compound-based probes extends into the realm of biological systems, where they serve as powerful tools for biosensing and intracellular imaging. nih.govwiley.com Their biocompatibility and ability to function in aqueous environments make them suitable for studying complex cellular processes. mdpi.com

Small molecule fluorescent probes are essential for a variety of biomedical applications, including their use as cellular stains and biosensors. nih.gov The development of probes that can selectively label and report on the dynamics of biomolecules and organelles in living cells is a key area of research. nih.gov Quinoxaline derivatives have been successfully applied for:

Live-Cell Imaging: The tunable photophysical properties of quinoline- and quinoxaline-based scaffolds make them ideal for developing probes for live-cell imaging. nih.gov These probes can be designed to be cell-permeable and target specific subcellular compartments, enabling the real-time visualization of cellular dynamics without causing significant cytotoxicity. wiley.comadvancedsciencenews.com

Sensing Biologically Relevant Molecules: Beyond metal ions, these probes can be engineered to detect other important biological analytes. For example, phosphorescent porphyrin dyes conjugated to cell-penetrating peptides have been used as intracellular oxygen-sensitive probes to analyze mitochondrial function and cellular metabolic responses. nih.gov

Monitoring Cellular Environments: Quinoxaline-based probes have been developed to monitor changes in the cellular microenvironment, such as pH. nih.gov A quinoxaline derivative with aminopropyl substituents was shown to be a dual colorimetric and fluorescent sensor for pH in aqueous media. mdpi.com This capability is crucial for understanding cellular processes where pH homeostasis is critical.

Protein Binding Site Analysis: The solvatochromic fluorescence of some quinoxaline derivatives makes them useful for estimating the polarity of protein binding sites. For instance, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) has been used to probe the binding site polarity of bovine serum albumin (BSA). nih.gov

The success of these applications relies on designing probes with specific properties, such as cell permeability, low toxicity, and high specificity for the target analyte or organelle. The structural modifications on the this compound core are instrumental in achieving these desired characteristics.

Environmental Sensing Applications

The increasing concern over environmental pollution has driven the demand for rapid, sensitive, and selective methods for detecting contaminants. mdpi.com this compound-based chemosensors have emerged as promising tools for environmental monitoring, particularly for the detection of heavy metal ions in aqueous systems. nih.govrsc.org

Heavy metal ions such as mercury, copper, and cadmium are significant environmental pollutants due to their toxicity and tendency to bioaccumulate. rsc.org Quinoxaline-based probes offer a cost-effective and efficient alternative to traditional analytical techniques for monitoring these contaminants.

Key applications in environmental sensing include:

Detection of Heavy Metals in Water: Quinoxaline derivatives have been successfully used to detect toxic heavy metal ions in water samples. nih.govresearchgate.net For example, a quinoxaline-based chemosensor was applied for the quantification of Ni²⁺ ions in environmental samples. researchgate.net The high sensitivity of these probes allows for the detection of contaminants at concentrations well below the limits set by health and environmental agencies. researcher.life

Real-Time Monitoring: The rapid response time of many fluorescent probes makes them suitable for on-site and real-time monitoring of water quality. The visual color change exhibited by some quinoxaline sensors allows for semi-quantitative analysis without the need for sophisticated instrumentation. mdpi.com

High Selectivity in Complex Matrices: A major challenge in environmental sensing is the presence of multiple interfering ions. Quinoxaline probes can be designed to exhibit high selectivity for a specific target ion even in complex environmental matrices. For instance, a ferrocene-quinoxaline sensor showed high selectivity for Hg²⁺, a notoriously toxic pollutant. nih.gov

| Probe Type | Target Analyte | Sample Matrix | Key Feature |

|---|---|---|---|

| Quinoxaline Bis-Schiff Base | Ni²⁺ | Environmental Samples | Colorimetric Detection |

| Quinoxaline Bis-Schiff Base | Ag⁺ | BSA Protein (Biological) | "Turn-on" Fluorescence |

| Ferrocene-Quinoxaline Dyad | Hg²⁺ | Acetonitrile Solution | "Naked-eye" Detection |

| Aminoquinoxaline Derivative | pH | Aqueous Solutions | Dual Colorimetric/Fluorescent Response |

The development of these sensors contributes significantly to safeguarding public health and protecting the environment by providing accessible and reliable monitoring tools.

Future Research Directions and Outlook for 2 Piperidinoquinoxaline Chemistry

Advances in Sustainable Synthesis and Green Chemistry Approaches

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on methods that can involve harsh conditions, hazardous solvents, and toxic reagents. researchgate.net The future of 2-piperidinoquinoxaline synthesis is increasingly geared towards the adoption of green chemistry principles to create more environmentally benign and efficient processes. researchgate.netnih.gov This shift addresses growing environmental concerns and regulatory demands for sustainable chemical manufacturing. researchgate.net

Key future research directions in this area include:

Use of Green Solvents: A primary focus will be on replacing conventional toxic solvents with greener alternatives like water, ionic liquids, or bio-solvents. researchgate.netnih.gov Water, in particular, is an ideal medium for certain condensation reactions used in quinoxaline synthesis. nih.gov

Development of Reusable Catalysts: Research is moving towards the use of reusable and non-toxic catalysts, such as nanocatalysts, to drive reactions. nih.govmdpi.com For instance, silica (B1680970) nanoparticles have been shown to be effective in catalyzing the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, offering high yields and short reaction times. nih.gov

Energy-Efficient Methodologies: The application of alternative energy sources like microwave irradiation and ultrasonic waves is a promising avenue. researchgate.netmdpi.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to traditional heating methods. researchgate.net

Atom Economy: Future synthetic strategies will emphasize atom economy, designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.net This includes exploring one-pot, multi-component reactions that streamline the synthetic process. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry. researchgate.net While existing research has identified their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, the future lies in identifying novel biological targets and developing new therapeutic applications for this compound. researchgate.netevitachem.comresearchgate.net

Future research will likely concentrate on:

Targeting Respiratory Viruses: Given the demonstrated efficacy of quinoxaline compounds against viruses like influenza and coronaviruses (including SARS-CoV-2), future studies will aim to identify specific viral proteins that this compound can inhibit. nih.gov This includes targeting viral proteases, polymerases, or entry mechanisms.

Neurodegenerative Diseases: The nitrogen-containing heterocyclic structure of quinoxalines makes them candidates for targeting enzymes and receptors implicated in neurodegenerative disorders. Research could explore their potential as inhibitors of enzymes like monoamine oxidase or as modulators of neurotransmitter receptors.

Metabolic Disorders: Novel quinoxaline derivatives have been designed as inhibitors of enzymes like secretory phospholipase A2 (sPLA2) and α-glucosidase, which are relevant targets for type II diabetes. Future work could investigate if this compound or its analogs can be optimized to target these or other enzymes involved in metabolic pathways.

Personalized Medicine: As our understanding of disease biology deepens, this compound derivatives could be tailored to target specific biomarkers or genetic mutations in cancers, leading to more personalized and effective therapies.

The exploration of these new frontiers will involve a combination of high-throughput screening, molecular modeling, and structure-activity relationship (SAR) studies to design potent and selective therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The traditional drug discovery process is notoriously time-consuming and expensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this process, and the development of this compound-based drugs will greatly benefit from these technologies.

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical compounds to predict the physicochemical properties, biological activity, and potential toxicity of novel this compound derivatives. This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving time and resources.

Target Identification and Validation: Machine learning can analyze vast amounts of biological data, including genomic and proteomic information, to identify and validate novel biological targets for this compound.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can explore a vast chemical space to generate novel this compound analogs optimized for specific targets, potentially leading to the discovery of compounds with improved efficacy and safety profiles.

Accelerating Clinical Trials: AI can help optimize the design of clinical trials and analyze the resulting data more effectively, potentially reducing the time it takes to bring a new drug to market.

By combining computational approaches with traditional chemistry, researchers can significantly accelerate the design, screening, and optimization of this compound-based therapeutics.

Expansion of Chemosensor Applications

Quinoxaline derivatives possess excellent optical properties that make them highly suitable for use as chemosensors. mdpi.com Their ability to change color or fluorescence upon binding with specific analytes allows for the sensitive and selective detection of various substances. mdpi.com The future in this area points towards the development of more sophisticated this compound-based sensors for a range of applications.

Future research directions will focus on:

Detection of Metal Cations: Quinoxaline-based sensors have already shown promise in detecting metal ions such as Ag+, Cu2+, Fe3+, and Hg2+. nih.govnih.gov Future work will involve designing this compound sensors with even higher selectivity and lower detection limits for environmentally and biologically important metal ions. nih.gov This could involve creating both colorimetric (visible color change) and fluorometric ("turn-off" or "turn-on" fluorescence) sensors. nih.gov

pH Sensing: The nitrogen atoms in the quinoxaline ring can be protonated, leading to changes in the molecule's absorption and emission spectra. This property can be harnessed to develop highly sensitive pH indicators, particularly for acidic environments where many other sensors are ineffective. mdpi.com

Sensing Biologically Relevant Molecules: Research can be expanded to design sensors capable of detecting important biomolecules, such as specific amino acids, proteins, or nucleotides, which could have significant applications in medical diagnostics.

Integration into Materials: Incorporating this compound-based sensors into materials like electrospun fibers could lead to the development of novel sensor devices for real-time environmental monitoring or wearable diagnostics.

The versatility of the quinoxaline scaffold provides a robust platform for creating a new generation of highly specific and sensitive chemosensors for environmental, industrial, and biomedical applications. nih.gov

Q & A

Q. Basic

- NMR : H and C NMR confirm substitution patterns; piperidine protons appear as a multiplet at δ 1.4–1.6 ppm, while quinoxaline aromatic protons resonate at δ 8.2–8.5 ppm .

- FT-IR : Stretching vibrations at 1590 cm (C=N) and 2850 cm (C-H, piperidine) validate structural motifs .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95% required for pharmacological studies) .

How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Advanced

The electron-donating piperidine group activates the quinoxaline core toward electrophilic substitution but deactivates it toward nucleophilic attacks. Methodological considerations:

- Electrophilic Aromatic Substitution (EAS) : Prioritize nitration at the 5-position using HNO/HSO at 0°C to avoid over-nitration .

- Suzuki Coupling : Requires electron-withdrawing substituents; pre-functionalize with bromine at the 3-position for effective Pd-catalyzed coupling .

Contradictions : Some studies report low yields (<30%) in Buchwald-Hartwig aminations due to steric hindrance from the piperidine moiety .

What computational strategies predict the binding affinity of this compound derivatives to biological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with flexible ligand docking to account for piperidine ring conformational changes. Validate with MD simulations (NAMD/GROMACS) over 100 ns to assess stability .

- QSAR Models : Train models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and H-bond acceptors to predict activity against kinase targets .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Q. Advanced

- Systematic Meta-Analysis : Aggregate data from >10 studies (e.g., IC values for kinase inhibition) and apply random-effects models to account for inter-study variability .

- Dose-Response Reevaluation : Reproduce assays under standardized conditions (e.g., ATP concentration fixed at 1 mM in kinase assays) to isolate compound-specific effects .

What experimental designs ensure reproducibility in synthesizing and testing this compound derivatives?

Q. Methodological

- Synthesis : Document reaction parameters (e.g., exact temperature ramps, solvent batch details) in supplementary materials .

- Bioassays : Use positive/negative controls in triplicate (e.g., staurosporine for kinase inhibition) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

What are the key challenges in elucidating the metabolic pathways of this compound?

Q. Advanced

- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. Detect hydroxylated derivatives via LC-MS/MS (MRM transitions: m/z 245→227) .

- Contradictions : Discrepancies between in vitro and in vivo metabolism (e.g., glucuronidation rates) necessitate cross-validation using isotopically labeled analogs .

How can researchers leverage retrosynthetic tools to design novel this compound analogs?

Q. Methodological

- Retrosynthesis Software : Apply Pistachio/BKMS_Metabolic databases to identify feasible precursors (e.g., substituted anilines for quinoxaline cores) .

- Scoring : Prioritize routes with >80% template relevance and minimal protection/deprotection steps .

What criteria define a robust structure-activity relationship (SAR) study for this compound?

Q. Advanced

- Variable Selection : Systematically modify piperidine substituents (e.g., N-methyl vs. N-aryl) and quantify effects on logD and target binding .

- Statistical Rigor : Use multivariate regression to decouple electronic (Hammett σ) and steric (Taft E) effects .

How should researchers approach gaps in the mechanistic understanding of this compound’s photostability?

Q. Advanced

- Accelerated Degradation Studies : Expose compounds to UV light (320–400 nm) and monitor degradation via UPLC-ESI-MS. Identify photoproducts (e.g., quinoxaline N-oxides) .

- Computational TD-DFT : Calculate excited-state energy surfaces to predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.